molecular formula C7H9ClN6 B15240294 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15240294
M. Wt: 212.64 g/mol
InChI Key: KCFIKKJZBVCWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1702911-99-6) is a high-purity heterocyclic organic compound with the molecular formula C7H9ClN6 and a molecular weight of 212.64 g/mol . This chemical features a unique hybrid structure combining pyrazole and 1,2,3-triazole pharmacophores, a design strategy known to enhance biological activity in medicinal chemistry . The 1,2,3-triazole scaffold is renowned for its ease of conjugation with other heterocyclic groups and is a common feature in bioactive compounds with demonstrated antibacterial and anticancer actions . Similarly, the pyrazole scaffold is associated with an extensive range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory effects . Compounds integrating these privileged structures are of significant interest in antimicrobial research, with some hybrids showing promising growth inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The primary research applications for this compound and its analogs include use as a key intermediate in organic synthesis and as a core scaffold in pharmaceutical research, particularly in the development of new antimicrobial and antifungal agents . Molecular docking studies on similar triazole-pyrazole hybrids suggest potential inhibitory interactions with bacterial enzymes like topoisomerase IV, providing a rationale for their antimicrobial properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

4-chloro-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9ClN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)

InChI Key

KCFIKKJZBVCWJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in the substituents at the pyrazole’s 1-position and the halogen type at position 4. Below is a comparative analysis of key derivatives:

Compound Name Substituent at Pyrazole 1-Position Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (Target) (1-Methyl-1H-1,2,3-triazol-4-yl)methyl C₈H₉ClN₆ ~232.6 (estimated) Triazole introduces hydrogen-bonding potential; moderate lipophilicity due to Cl.
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (1-Methyl-1H-1,2,3-triazol-4-yl)methyl C₈H₉BrN₆ 273.1 Bromo substituent increases molecular weight and lipophilicity vs. chloro analog.
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine 3-Fluorobenzyl C₁₀H₉ClFN₃ 225.65 Fluorine enhances electronegativity, potentially improving target binding affinity.
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine 3,4-Dichlorobenzyl C₁₀H₈Cl₃N₃ 284.55 Increased lipophilicity and steric bulk due to two Cl atoms; may reduce solubility.
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl C₁₀H₁₄ClN₅ 239.7 Pyrazole-pyrazole linkage; ethyl group may enhance metabolic stability.
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (3-Chloropyridin-4-yl)methyl C₉H₉ClN₄ 212.6 Pyridine substituent introduces aromatic π-stacking potential; Cl enhances lipophilicity.

Biological Activity

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic contexts.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole and triazole moieties. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results indicate that the compound may act by disrupting cellular processes critical for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits notable activity against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The antimicrobial mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a study conducted by Wei et al., the compound was tested against A549 lung cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 26 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .

Study 2: Antimicrobial Assessment

A separate investigation assessed the antimicrobial efficacy of the compound against Pseudomonas aeruginosa. The findings indicated that at concentrations as low as 8 µg/mL, the compound significantly reduced bacterial viability, showcasing its potential in treating infections caused by resistant strains .

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